2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylnicotinamide
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylnicotinamide is a complex organic compound that features a benzodioxane ring fused with a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylnicotinamide typically involves multiple steps:
Formation of the Benzodioxane Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxane ring. This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Amination: The benzodioxane ring is then subjected to amination to introduce the amino group at the 6-position. This can be done using ammonia or primary amines in the presence of a catalyst.
Coupling with Nicotinic Acid Derivative: The final step involves coupling the aminated benzodioxane with a nicotinic acid derivative. This is typically done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxane ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and nicotinamide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylnicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can be used in the study of enzyme kinetics and the development of new drugs targeting specific enzymes involved in various diseases.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development in treating diseases like cancer and Alzheimer’s.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings for medical devices.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive, non-competitive, or allosteric mechanisms, depending on the enzyme and the specific structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-methylnicotinamide
- 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylpyridine
Uniqueness
Compared to similar compounds, 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylnicotinamide exhibits unique properties due to the presence of both the benzodioxane and nicotinamide moieties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent. Additionally, the specific substitution pattern on the nicotinamide ring can significantly influence its biological activity and selectivity.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-7-10(2)18-16(14(9)15(17)20)19-11-3-4-12-13(8-11)22-6-5-21-12/h3-4,7-8H,5-6H2,1-2H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCOSYBFONDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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